molecular formula C6H7FN2 B1330474 (3-Fluorophenyl)hydrazine CAS No. 658-27-5

(3-Fluorophenyl)hydrazine

Cat. No. B1330474
CAS No.: 658-27-5
M. Wt: 126.13 g/mol
InChI Key: HFSXFDKOXKNGIA-UHFFFAOYSA-N
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Patent
US06573377B1

Procedure details

A 10 g portion of 3-fluoroaniline was suspended in 100 ml of concentrated hydrochloric acid, 50 ml of 13% sodium nitrite aqueous solution was gradually added thereto under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Next, a suspension consisting of 75 g of tin chloride dihydrate and 50 ml of concentrated hydrochloric acid was added thereto, and the mixture was stirred for 1 hour while gradually returning to room temperature. Under ice-cooling, the reaction solution was adjusted to a pH value of about 9 by adding sodium hydroxide and extracted with chloroform, and then the thus obtained organic layer was dried with anhydrous sodium sulfate and the solvent was evaporate d under a reduced pressure. The residue was made into hydrochloride with 1 N hydrochloric acid/ethanol and then recrystallized from an ether-ethanol mixed solvent to obtain 11 g of the title compound as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
tin chloride dihydrate
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>Cl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
tin chloride dihydrate
Quantity
75 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
while gradually returning to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the thus obtained organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporate d under a reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from an ether-ethanol mixed solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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